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Compound of Interest

Compound Name: Fosalvudine Tidoxil

Cat. No.: B1673559

For Researchers, Scientists, and Drug Development Professionals

Fosalvudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), represents a
significant advancement in the development of antiretroviral therapeutics. As a prodrug of
Alovudine (3'-deoxy-3'-fluorothymidine), it is designed for enhanced cellular uptake and
metabolic activation. This technical guide provides a comprehensive overview of the synthesis
and chemical properties of Fosalvudine Tidoxil, offering valuable insights for researchers and
professionals in the field of drug discovery and development.

Chemical Identity and Properties

Fosalvudine Tidoxil is chemically described as (R)-2-(decyloxy)-3-(dodecylthio)propyl
(((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-
yl)methyl) hydrogen phosphate. Its fundamental chemical and physical properties are
summarized in the table below.
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Property Value

CAS Number 763903-67-9
Molecular Formula C3sHeaFN20sPS
Molecular Weight 722.94 g/mol
Appearance White to off-white solid

Soluble in organic solvents such as DMSO and

Solubility i
methano

Storage Store at -20°C for long-term stability

Synthesis of Fosalvudine Tidoxil: A Multi-Step
Approach

The synthesis of Fosalvudine Tidoxil is a complex process that involves the strategic
combination of the active nucleoside analog, Alovudine, with a lipid-based phosphonate
promoiety. While specific proprietary details of the industrial synthesis may vary, the general
synthetic strategy can be conceptualized through a convergent approach. This involves the
independent synthesis of the key intermediates: the modified nucleoside (Alovudine) and the
tidoxil side chain, followed by their coupling to form the final product.

A generalized synthetic workflow is depicted below:
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Caption: Generalized synthetic workflow for Fosalvudine Tidoxil.

Experimental Protocols

Note: The following are generalized experimental protocols derived from the broader literature
on nucleoside prodrug synthesis. Specific reaction conditions, catalysts, and purification
methods for the industrial-scale synthesis of Fosalvudine Tidoxil are proprietary.

1. Synthesis of Alovudine (3'-deoxy-3'-fluorothymidine):

The synthesis of Alovudine typically starts from thymidine. A common route involves the
protection of the 5'-hydroxyl group, followed by a fluorination reaction at the 3'-position, often
using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent
deprotection yields Alovudine.

2. Synthesis of the Tidoxil Side Chain:
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The synthesis of the (R)-2-(decyloxy)-3-(dodecylthio)propan-1-ol moiety can be achieved
through various stereoselective routes. One possible approach starts from a chiral glycerol
derivative. The synthesis involves the etherification of one hydroxyl group with a decyl halide
and the conversion of another hydroxyl group into a good leaving group for subsequent
nucleophilic substitution with dodecanethiol.

3. Coupling and Phosphorylation:

The final and critical step is the coupling of Alovudine with the tidoxil side chain via a
phosphodiester linkage. Alovudine is first phosphorylated at the 5'-hydroxyl group, for instance,
using phosphorus oxychloride. The resulting Alovudine monophosphate is then activated and
coupled with the hydroxyl group of the tidoxil side chain. This coupling reaction is a key step in
forming the prodrug and often requires specific coupling agents to ensure high yield and purity.

Mechanism of Action: Intracellular Activation
Pathway

Fosalvudine Tidoxil is designed to bypass the initial, often rate-limiting, phosphorylation step
required for the activation of many NRTIs. Once inside the target cell, it is believed to undergo
enzymatic cleavage to release Alovudine monophosphate. This is then further phosphorylated
by cellular kinases to the active triphosphate form, which acts as a competitive inhibitor and
chain terminator of the viral reverse transcriptase.

Cellular Uptake
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Caption: Proposed intracellular activation pathway of Fosalvudine Tidoxil.

Chemical Properties and Characterization Data
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The structural integrity and purity of Fosalvudine Tidoxil are confirmed through a variety of
analytical techniques.

Analytical Technique Expected Data

Characteristic peaks corresponding to the
1H NMR thymine base, the deoxyribose sugar, and the

aliphatic chains of the tidoxil moiety.

A signal in the phosphate region confirming the

3P NMR ; i
presence of the phosphodiester linkage.
A molecular ion peak corresponding to the

Mass Spectrometry calculated molecular weight of Fosalvudine
Tidoxil.

High-Performance Liquid Chromatography A single major peak indicating high purity,

(HPLC) typically >98%.

Conclusion

Fosalvudine Tidoxil is a promising antiretroviral agent with a sophisticated chemical design.
Its synthesis requires a multi-step, stereocontrolled approach to combine the active nucleoside
with a tailored lipid phosphonate promoiety. The resulting prodrug structure is optimized for
improved pharmacokinetic properties and an efficient intracellular activation pathway. A
thorough understanding of its synthesis and chemical properties is crucial for its continued
development and for the design of future generations of nucleoside analog prodrugs. Further
research into its metabolic fate and the specific enzymes involved in its intracellular activation
will provide a more complete picture of its pharmacological profile. A study on the mitochondrial
toxicity of Fosalvudine Tidoxil has suggested that it can induce mitochondrial DNA depletion
in rat liver, a factor that warrants careful consideration in its clinical development.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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